molecular formula C13H17N3O3S B14113069 1-[2-(pyridin-2-yl)ethyl]-3-(3-sulfonatopropyl)-1H-imidazol-3-ium

1-[2-(pyridin-2-yl)ethyl]-3-(3-sulfonatopropyl)-1H-imidazol-3-ium

Katalognummer: B14113069
Molekulargewicht: 295.36 g/mol
InChI-Schlüssel: VSKODFQDVBVARW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate is a complex organic compound that features a pyridine ring, an imidazole ring, and a sulfonate group. This compound is notable for its unique structure, which combines aromatic heterocycles with a sulfonate group, making it a versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate
  • 3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate
  • 3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate

Uniqueness

The uniqueness of 3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate lies in its combination of a pyridine ring, an imidazole ring, and a sulfonate group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C13H17N3O3S

Molekulargewicht

295.36 g/mol

IUPAC-Name

3-[3-(2-pyridin-2-ylethyl)imidazol-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C13H17N3O3S/c17-20(18,19)11-3-7-15-9-10-16(12-15)8-5-13-4-1-2-6-14-13/h1-2,4,6,9-10,12H,3,5,7-8,11H2

InChI-Schlüssel

VSKODFQDVBVARW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)CCN2C=C[N+](=C2)CCCS(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.